

Ergothioneine Supplementation: A Comparative Guide to Clinical Trial Outcomes

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Introduction

Ergothioneine, a naturally occurring amino acid derived primarily from mushrooms, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties. This guide provides a comprehensive comparison of the current clinical trial landscape for ergothioneine supplementation, with a focus on its effects on cognitive function and skin health. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of ergothioneine's mechanisms and the methodologies of its clinical evaluation.

I. Clinical Trial Results: Cognitive Function

Ergothioneine's ability to cross the blood-brain barrier has made it a compelling candidate for neuroprotection and cognitive enhancement. Several clinical trials have investigated its efficacy in this domain, with promising, albeit in some cases preliminary, results.

Quantitative Data Summary

Study	Participant Profile	Dosage & Duration	Key Cognitive Outcomes	Other Notable Outcomes
Zajac et al. (2023)[1]	147 healthy older adults (55-79 years) with subjective memory complaints.	10 mg/day or 25 mg/day for 16 weeks.	- 25 mg group showed a within-group improvement in composite memory at week 4, but this was not sustained.- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.- Dose-dependent improvements in subjective prospective memory.	- Significant, dose-dependent increases in plasma ergothioneine levels.- Improved sleep initiation at 25 mg/day.- Improved liver function.- Within-group increase in telomere length.
Yau et al. (Pilot Study)[2]	19 older adults (≥60 years) with mild cognitive impairment (MCI).	25 mg, three times a week for 12 months.	- Improved performance in the Rey Auditory Verbal Learning Test (assessment of learning ability).	- Stabilized plasma levels of neurofilament light chain (NFL), a marker of neuronal injury, compared to an increase in the placebo group.[2]

Experimental Protocols

1. Zajac et al. (2023): Cognitive Function Assessment in Healthy Older Adults

- Study Design: A 16-week randomized, double-blind, placebo-controlled trial.
- Participants: 147 healthy adults aged 55–79 with subjective memory complaints.
- Intervention: Participants received either 10 mg/day of ErgoActive® ergothioneine, 25 mg/day of ErgoActive® ergothioneine, or a placebo.
- Primary Outcome Measurement: The primary outcome was the change in composite memory, assessed using the Central Nervous System Vital Signs (CNS Vital Signs) computerized neurocognitive test battery.
- Secondary Outcome Measurements: Other cognitive domains were also assessed using the CNS Vital Signs battery. Subjective memory and sleep quality were evaluated through questionnaires. Blood biomarkers, including plasma ergothioneine levels, were also measured.

2. Yau et al. (Pilot Study): Cognitive Decline in Mild Cognitive Impairment

- Study Design: A 12-month, double-blind, randomized, placebo-controlled pilot study.
- Participants: 19 subjects aged 60 or older with a diagnosis of mild cognitive impairment.
- Intervention: Participants received either 25 mg of ergothioneine or a placebo, taken three times a week.
- Cognitive Assessment: Neurocognitive performance was assessed, with a key measure being the Rey Auditory Verbal Learning Test to evaluate learning ability and memory.
- Biomarker Analysis: Plasma levels of ergothioneine and its metabolites were measured. Plasma biomarkers related to neurodegeneration, such as neurofilament light chain (NfL), were also analyzed. Safety was monitored through regular blood counts and assessments of renal and liver function.[2]

II. Clinical Trial Results: Skin Health

Ergothioneine's antioxidant and anti-inflammatory properties suggest its potential for protecting the skin from environmental stressors and improving its overall health and appearance. Recent clinical trials have begun to explore these benefits.

Quantitative Data Summary

Study	Participant Profile	Dosage & Duration	Key Skin Health Outcomes
Open-label trial in China (2023)[3]	19 healthy participants (average age 34.1 years) with mild dermatological concerns.	25 mg/day of Dr. Ergo® for 4 weeks.	Visible improvements in skin pores, wrinkles, UV spots, brown spots, and porphyrins as assessed by the VISIA imaging system. [3][4]
Double-blind, placebo-controlled trial in Japan (2024)[3]	66 healthy women aged 35 to 59.	30 mg/day of Dr. Ergo® for 8 weeks.	Statistically significant improvements ($p < 0.01$) in skin brightness, elasticity, melanin levels, erythema, wrinkles, and skin gloss.[3]
Single-center, open-label pilot study[5]	30 healthy subjects (30-50 years old).	Daily supplementation for 28 days.	- Significant increase in skin hydration (8.57% at day 14).- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).- Trend towards decreased trans-epidermal water loss.

Experimental Protocols

1. Open-Label Trial in China (2023): Dermatological Effects of Oral Ergothioneine

- Study Design: A single-center, open-label clinical trial.
- Participants: 19 healthy subjects with an average age of 34.1 years, presenting with mild dermatological concerns such as acne, freckles, and a dull complexion.
- Intervention: Participants were administered a daily dosage of 25 mg of Dr. Ergo® ergothioneine for four weeks.
- Efficacy Measurement: Dermatological assessments were performed at baseline, two weeks, and four weeks using the VISIA photographic imaging system. This system provided quantitative data on skin parameters including pores, wrinkles, UV spots, brown spots, and porphyrins.[3][4]

2. Double-Blind, Placebo-Controlled Trial in Japan (2024): Effects on Skin Condition

- Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.
- Participants: 66 healthy women aged 35 to 59.
- Intervention: Participants received either 30 mg of Dr. Ergo® ergothioneine or a placebo daily.
- Efficacy Measurement: A comprehensive assessment of skin parameters was conducted using scientific instruments and questionnaires. The measured parameters included skin brightness, tone, melanin, erythema, gloss, elasticity, and spots.[3]

III. Mechanism of Action & Experimental Workflows

Signaling Pathways

Ergothioneine's protective effects are believed to be mediated, in part, through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

Caption: Ergothioneine activates the Nrf2/ARE pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for the clinical trials discussed in this guide.

Caption: Typical workflow for a cognitive function clinical trial.

Caption: Typical workflow for a skin health clinical trial.

IV. Conclusion

The clinical evidence for ergothioneine supplementation is growing, with current research indicating potential benefits for both cognitive function and skin health. In the domain of cognitive health, studies suggest that ergothioneine may improve specific aspects of memory and executive function, and may play a protective role against neuronal damage, particularly in individuals with mild cognitive impairment. For skin health, clinical trials have demonstrated improvements in a range of aesthetic parameters, including wrinkles, skin hydration, and hyperpigmentation.

It is important to note that the field is still evolving. Many of the cited studies are preliminary or have limitations, such as small sample sizes or open-label designs. Larger, long-term, and more robust randomized controlled trials are needed to definitively establish the efficacy and optimal dosages of ergothioneine for various applications. Nevertheless, the existing data provides a strong rationale for continued research and development of ergothioneine as a novel therapeutic and preventative agent. The detailed protocols and mechanistic insights provided in this guide are intended to support such future endeavors.

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